N-叔丁基萘-2-甲酰胺

描述

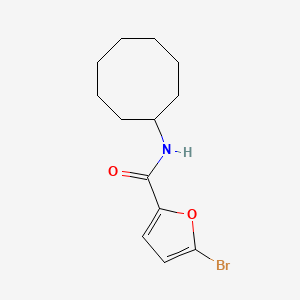

N-tert-butylnaphthalene-2-carboxamide is a chemical compound with the CAS Number: 82740-58-7 and a linear formula of C15H17NO . It is used in scientific research and possesses versatile properties that make it applicable in various fields such as organic synthesis, drug development, and material science.

Molecular Structure Analysis

The molecular formula of N-tert-butylnaphthalene-2-carboxamide is C15H17NO . Its molecular weight is 227.3 . More detailed structural information or a 3D model is not provided in the available resources.Chemical Reactions Analysis

Specific chemical reactions involving N-tert-butylnaphthalene-2-carboxamide are not mentioned in the available resources . Its use in organic synthesis suggests that it may participate in various chemical reactions, but further details would require specific study or experimentation.Physical And Chemical Properties Analysis

Detailed physical and chemical properties of N-tert-butylnaphthalene-2-carboxamide, such as its density, melting point, and boiling point, are not provided in the available resources .科学研究应用

Organic Synthesis

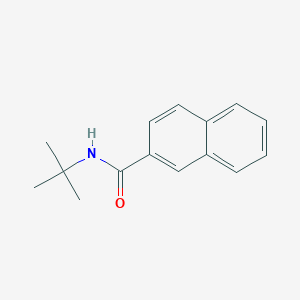

“N-tert-butylnaphthalene-2-carboxamide” is used in organic synthesis . It’s involved in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .

Drug Development

The N-tert-butyl amide group, which includes “N-tert-butylnaphthalene-2-carboxamide”, is found in many drugs . For example, it’s present in finasteride, which is used to treat benign prostatic hyperplasia .

HIV Treatment

“N-tert-butylnaphthalene-2-carboxamide” is also related to the development of HIV treatment drugs . Nelfinavir, a protease inhibitor that contains the N-tert-butyl amide group, has been developed as a component in the treatment of HIV .

Neuroprotective Therapy

Another application of “N-tert-butylnaphthalene-2-carboxamide” is in neuroprotective therapy . CPI-1189, which contains the N-tert-butyl amide group and has antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Material Science

“N-tert-butylnaphthalene-2-carboxamide” possesses versatile properties that make it applicable in various fields such as material science. However, the specific applications in this field are not detailed in the sources.

Chemical Research

This compound is also used in chemical research due to its unique properties. It’s often used as a starting material or intermediate in the synthesis of other complex molecules.

作用机制

安全和危害

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

未来方向

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to N-tert-butylnaphthalene-2-carboxamide . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

属性

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)